Cas no 53935-71-0 (2-Chlorothiophene-3-carboxylic acid)

2-Chlorothiophene-3-carboxylic acid is a heterocyclic organic compound featuring a chlorinated thiophene ring with a carboxylic acid functional group at the 3-position. This versatile intermediate is widely used in pharmaceutical and agrochemical synthesis due to its reactive sites, enabling further functionalization. Its chlorothiophene core offers stability and electron-withdrawing properties, making it valuable in the development of active ingredients and specialty chemicals. The compound exhibits good solubility in common organic solvents, facilitating its use in various coupling and derivatization reactions. Its structural features make it a key building block for constructing complex molecules, particularly in medicinal chemistry for designing biologically active compounds.
2-Chlorothiophene-3-carboxylic acid structure
53935-71-0 structure
Product Name:2-Chlorothiophene-3-carboxylic acid
CAS No:53935-71-0
MF:C5H3ClO2S
MW:162.594119310379
MDL:MFCD00098423
CID:365944
PubChem ID:3662728
Update Time:2025-06-08

2-Chlorothiophene-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Chlorothiophene-3-carboxylic acid
    • 2-Chloro-3-thiophenecarboxylic acid
    • 3-Thiophenecarboxylicacid, 2-chloro-
    • BCP27876
    • FS-2944
    • FT-0648296
    • DZVPSOCOJRCNIA-UHFFFAOYSA-N
    • EN300-99508
    • SY021357
    • SCHEMBL1323870
    • AKOS006272146
    • MFCD00098423
    • AC-33307
    • A7834
    • 2-Chlorothiophene-3-carboxylicacid
    • AMY7906
    • 3-Thiophenecarboxylic acid, 2-chloro-
    • 53935-71-0
    • DTXSID40394798
    • Z1198150549
    • J-509183
    • CS-W005652
    • 2-Chloro-3-thiophenecarboxylic Acid;
    • MDL: MFCD00098423
    • Inchi: 1S/C5H3ClO2S/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H,7,8)
    • InChI Key: DZVPSOCOJRCNIA-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=O)O)C=CS1

Computed Properties

  • Exact Mass: 161.95400
  • Monoisotopic Mass: 161.954
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 128
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 65.5A^2
  • XLogP3: 2.1

Experimental Properties

  • Density: 1.572
  • Melting Point: 159-162°C
  • Boiling Point: 280.9°C at 760 mmHg
  • Flash Point: 123.7 °C
  • Refractive Index: 1.623
  • PSA: 65.54000
  • LogP: 2.09970
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

2-Chlorothiophene-3-carboxylic acid Security Information

2-Chlorothiophene-3-carboxylic acid Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Chlorothiophene-3-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C13038-1g
2-Chlorothiophene-3-carboxylic acid
53935-71-0
1g
1038.0CNY 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C13038-5g
2-Chlorothiophene-3-carboxylic acid
53935-71-0
5g
3810.0CNY 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KZ394-100mg
2-Chlorothiophene-3-carboxylic acid
53935-71-0 98%
100mg
154CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KZ394-1g
2-Chlorothiophene-3-carboxylic acid
53935-71-0 98%
1g
475.0CNY 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KZ394-250mg
2-Chlorothiophene-3-carboxylic acid
53935-71-0 98%
250mg
296CNY 2021-05-08
Frontier Specialty Chemicals
C13038-1 g
2-Chloro-3-thiophenecarboxylic acid
53935-71-0
1g
$ 42.00 2022-11-04
Frontier Specialty Chemicals
C13038-5 g
2-Chloro-3-thiophenecarboxylic acid
53935-71-0
5g
$ 168.00 2022-11-04
Matrix Scientific
073497-1g
2-Chlorothiophene-3-carboxylic acid, 95+%
53935-71-0 95+%
1g
$289.00 2023-09-05
Matrix Scientific
073497-5g
2-Chlorothiophene-3-carboxylic acid, 95+%
53935-71-0 95+%
5g
$825.00 2023-09-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KZ394-50mg
2-Chlorothiophene-3-carboxylic acid
53935-71-0 98%
50mg
58.0CNY 2021-08-05

2-Chlorothiophene-3-carboxylic acid Production Method

2-Chlorothiophene-3-carboxylic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:53935-71-0)2-Chlorothiophene-3-carboxylic acid
Order Number:A7834
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:04
Price ($):355.0
Email:sales@amadischem.com

Additional information on 2-Chlorothiophene-3-carboxylic acid

Professional Introduction to 2-Chlorothiophene-3-carboxylic Acid (CAS No. 53935-71-0)

2-Chlorothiophene-3-carboxylic acid, with the chemical formula C₆H₅ClO₂, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, identified by its unique CAS number 53935-71-0, has garnered considerable attention due to its versatile applications in synthesizing various bioactive molecules. The structural motif of thiophene, combined with a carboxylic acid and chloro substituent, makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

The< strong>thiophene ring in 2-Chlorothiophene-3-carboxylic acid is a core structural unit that is widely recognized for its role in medicinal chemistry. Thiophenes and their derivatives are prevalent in natural products and have been extensively explored for their pharmacological properties. The presence of both chloro and carboxylic acid functional groups on the thiophene ring enhances its reactivity, making it a crucial building block for further chemical modifications. These modifications can lead to the synthesis of complex molecules with potential therapeutic effects.

Recent advancements in the field of drug discovery have highlighted the importance of heterocyclic compounds like 2-Chlorothiophene-3-carboxylic acid. Researchers have been particularly interested in its role as a precursor in the synthesis of thiophene-based drugs that exhibit antimicrobial, anti-inflammatory, and anticancer properties. For instance, studies have demonstrated that derivatives of this compound can interfere with essential biological pathways in cancer cells, making them promising candidates for further development.

In addition to its pharmaceutical applications, 2-Chlorothiophene-3-carboxylic acid has found utility in the agrochemical industry. Its structural features make it a suitable candidate for developing novel pesticides and herbicides. The ability to modify the thiophene core allows chemists to tailor the compound's properties to target specific pests while minimizing environmental impact. This aligns with the growing demand for sustainable agricultural practices that reduce reliance on traditional, more harmful chemicals.

The synthesis of 2-Chlorothiophene-3-carboxylic acid typically involves multi-step organic reactions, starting from readily available thiophene derivatives. The chlorination step is critical and often requires precise control to ensure high yield and purity. Advances in catalytic methods have improved the efficiency of these processes, making it more feasible to produce larger quantities of the compound for research and industrial purposes.

From a chemical perspective, 2-Chlorothiophene-3-carboxylic acid is a fascinating molecule due to its reactivity and potential applications. The combination of electron-withdrawing groups (chloro and carboxylic acid) and an aromatic ring creates a system that can participate in various types of reactions, including nucleophilic substitution, condensation reactions, and metal-catalyzed cross-coupling reactions. These reactions are fundamental to constructing more complex molecular architectures needed for drug development.

The growing interest in thiophene derivatives has also spurred innovation in synthetic methodologies. Researchers are exploring novel ways to functionalize these rings while maintaining high selectivity and yield. Techniques such as transition metal-catalyzed coupling reactions have opened new avenues for modifying 2-Chlorothiophene-3-carboxylic acid and its derivatives. These advancements not only improve the efficiency of synthesis but also expand the range of possible applications.

In conclusion, 2-Chlorothiophene-3-carboxylic acid (CAS No. 53935-71-0) is a versatile compound with significant potential in pharmaceuticals and agrochemicals. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules with diverse therapeutic effects. As research continues to uncover new applications for thiophene-based compounds, the demand for high-quality intermediates like this one is expected to grow.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:53935-71-0)2-Chlorothiophene-3-carboxylic acid
A7834
Purity:99%
Quantity:25g
Price ($):355.0
Email